3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride
Overview
Description
3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H10ClNO3. It is a derivative of pyridine, characterized by the presence of hydroxyl and hydroxymethyl groups at the 3rd and 2nd, 6th positions, respectively. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride can be achieved through a biocatalytic process. This method involves the use of recombinant microbial whole cells as catalysts to convert naturally occurring 2,6-lutidine into 2,6-bis(hydroxymethyl)pyridine. The bioconversion process can achieve titers exceeding 12 g/L with a space-time yield of 0.8 g/L/h .
Industrial Production Methods
In an industrial setting, the compound can be synthesized via a multistep organic synthesis protocol. One such method involves the oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by reduction with sodium borohydride/iodine in tetrahydrofuran to yield 2,6-bis(hydroxymethyl)pyridine .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 2,6-Diformylpyridine, 2,6-pyridinedicarboxylic acid.
Reduction: 2,6-Bis(hydroxymethyl)pyridine derivatives.
Substitution: 2,6-Bis(alkoxymethyl)pyridine, 2,6-Bis(acyloxymethyl)pyridine.
Scientific Research Applications
3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride is utilized in various scientific research fields:
Chemistry: As a precursor for the synthesis of metal complexes and catalysts.
Biology: In studies involving enzyme catalysis and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of biopolymers and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(hydroxymethyl)pyridine
- 3-Hydroxy-2-methylpyridine
- 2,6-Pyridinedimethanol
Uniqueness
3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2,6-bis(hydroxymethyl)pyridin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c9-3-5-1-2-7(11)6(4-10)8-5;/h1-2,9-11H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNMNLDSAYYRHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CO)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497162 | |
Record name | 2,6-Bis(hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14187-25-8 | |
Record name | NSC89708 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Bis(hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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